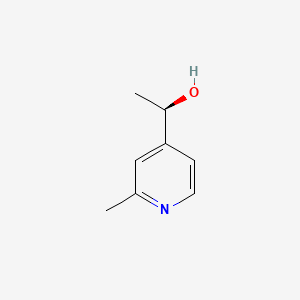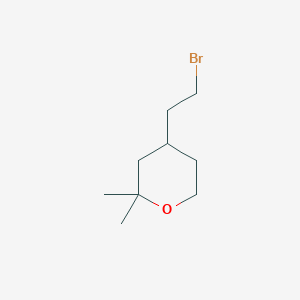
4-(2-bromoethyl)-2,2-dimethyltetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-2,2-dimethyloxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of a bromoethyl group attached to the oxane ring, which is further substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethyl)-2,2-dimethyloxane typically involves the bromination of 2,2-dimethyloxane. One common method is the reaction of 2,2-dimethyloxane with bromoethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of 4-(2-bromoethyl)-2,2-dimethyloxane can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Bromoethyl)-2,2-dimethyloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted oxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives of 2,2-dimethyloxane.
Oxidation Reactions: Products include oxides and brominated oxanes.
Reduction Reactions: Products include ethyl-substituted oxanes.
科学的研究の応用
4-(2-Bromoethyl)-2,2-dimethyloxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in polymer synthesis.
作用機序
The mechanism of action of 4-(2-bromoethyl)-2,2-dimethyloxane involves its reactivity towards nucleophiles. The bromoethyl group acts as an electrophile, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the generation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of an oxane ring.
4-(2-Bromoethyl)morpholine: Contains a morpholine ring, which imparts different chemical properties.
2-Bromo-1,1-dimethoxyethane: Similar bromoethyl group but with a different ether backbone.
Uniqueness
4-(2-Bromoethyl)-2,2-dimethyloxane is unique due to its specific substitution pattern on the oxane ring. This gives it distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications.
特性
分子式 |
C9H17BrO |
|---|---|
分子量 |
221.13 g/mol |
IUPAC名 |
4-(2-bromoethyl)-2,2-dimethyloxane |
InChI |
InChI=1S/C9H17BrO/c1-9(2)7-8(3-5-10)4-6-11-9/h8H,3-7H2,1-2H3 |
InChIキー |
NTPTZPGXPVRHNC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)CCBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



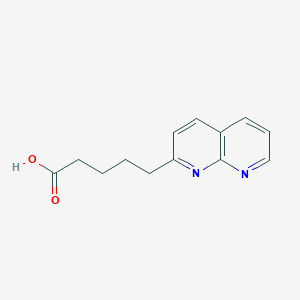



![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)

![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
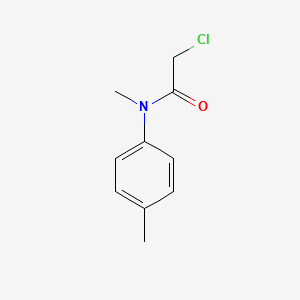
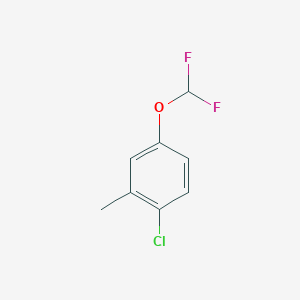
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)
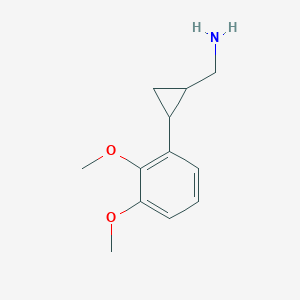
![{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride](/img/structure/B15315744.png)
